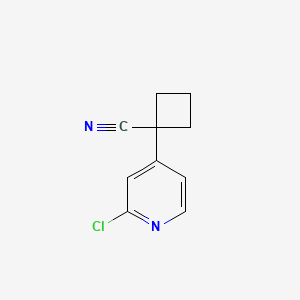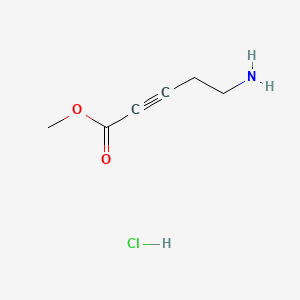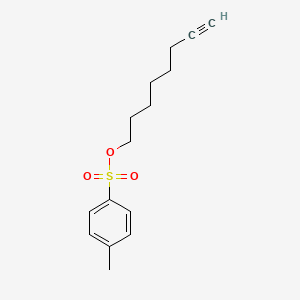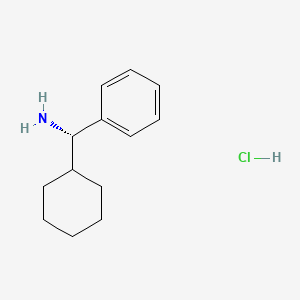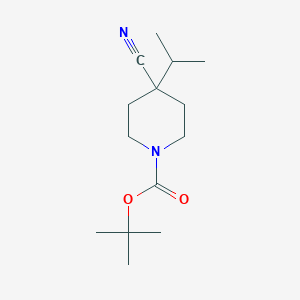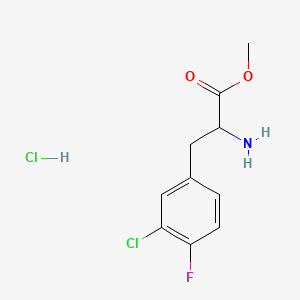
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClFNO2·HCl. It is a derivative of phenylalanine, an amino acid, and is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Nitration and Reduction: The benzene derivative undergoes nitration followed by reduction to introduce the amino group.
Esterification: The resulting compound is then esterified to form the methyl ester.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Utilizing large reactors for nitration, reduction, esterification, and halogenation.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(3-chloro-5-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H12Cl2FNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H |
InChI 键 |
RVRVQRPHGLKMOU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


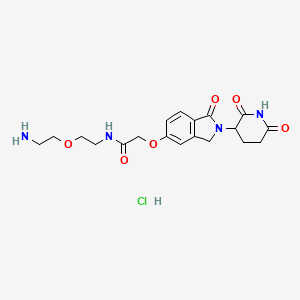
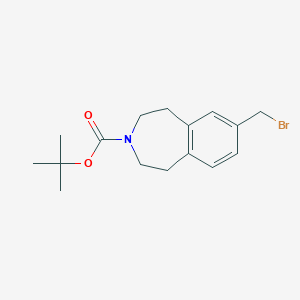
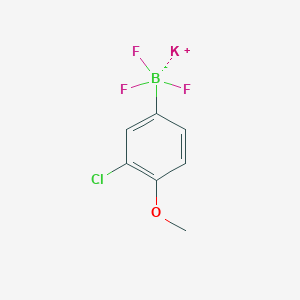
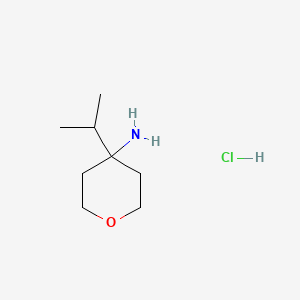
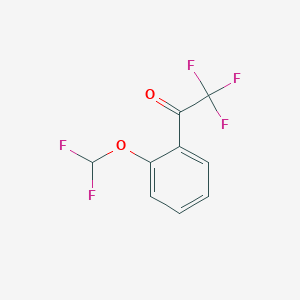
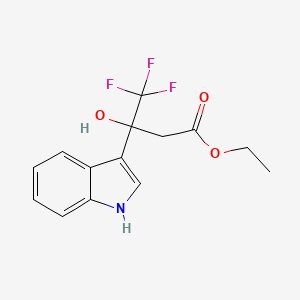
![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
amine](/img/structure/B15300500.png)
